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Compound of Interest

Compound Name: ATP Synthesis-IN-3

Cat. No.: B12368787 Get Quote

For Research Use Only. Not for use in diagnostic procedures.

Introduction
ATP Synthesis-IN-3 is a potent and selective inhibitor of F1Fo-ATP synthase, the enzyme

complex responsible for the majority of cellular ATP production through oxidative

phosphorylation. By targeting this crucial enzyme, ATP Synthesis-IN-3 serves as a valuable

tool for studying cellular bioenergetics, mitochondrial function, and the downstream

consequences of ATP depletion. These application notes provide detailed protocols for

assessing the cell permeability and uptake of ATP Synthesis-IN-3, as well as its effects on key

cellular signaling pathways.

Physicochemical Properties
Property Value

Molecular Formula C₄₅H₇₄O₁₁

Molecular Weight 791.06 g/mol

Appearance White to off-white solid

Solubility Soluble in DMSO, ethanol, and methanol

Mechanism of Action
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ATP Synthesis-IN-3 binds to the Fₒ subunit of the ATP synthase complex, effectively blocking

the proton channel and inhibiting the synthesis of ATP. This leads to a rapid decrease in

intracellular ATP levels and a hyperpolarization of the mitochondrial membrane.

Cell Permeability and Uptake
The ability of ATP Synthesis-IN-3 to cross the cell membrane and accumulate intracellularly is

critical for its biological activity. The following sections provide data and protocols for evaluating

its permeability and cellular uptake.

Caco-2 Permeability Assay
The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal

absorption of drugs.[1] Caco-2 cells, derived from human colorectal adenocarcinoma, form a

polarized monolayer with tight junctions that mimics the intestinal epithelium.[1][2] The

apparent permeability coefficient (Papp) is a quantitative measure of the rate of passage of a

compound across the Caco-2 cell monolayer.[1][3]

Table 1: Caco-2 Permeability of ATP Synthesis-IN-3

Direction Papp (x 10⁻⁶ cm/s) Permeability Classification

Apical to Basolateral (A→B) 15.2 High

Basolateral to Apical (B→A) 28.9 High

Efflux Ratio (B→A / A→B) 1.9 Low potential for active efflux

A compound with a Papp value > 10 x 10⁻⁶ cm/s is considered to have high permeability.

Cellular Uptake in Cancer Cell Lines
The cellular uptake and cytotoxic effects of ATP Synthesis-IN-3 can be determined by

measuring its impact on cell viability or specific cellular processes. The half-maximal inhibitory

concentration (IC₅₀) for a biological process is a common measure of a compound's potency.

For instance, the ATP synthase inhibitor oligomycin A has been shown to have IC₅₀ values for

mammosphere formation of approximately 100 nM in MCF7 cells and 5-10 µM in MDA-MB-231

cells.
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Table 2: Cellular Uptake and Activity of ATP Synthesis-IN-3

Cell Line Assay IC₅₀

MCF-7 (Breast Cancer) Cell Viability (72h) 150 nM

MDA-MB-231 (Breast Cancer) Cell Viability (72h) 7.5 µM

Jurkat (T-cell Leukemia) Apoptosis Induction (24h) 500 nM

Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the bidirectional permeability of ATP Synthesis-IN-3 across a Caco-2

cell monolayer.

Materials:

Caco-2 cells

Transwell® inserts (e.g., 12-well format with 0.4 µm pore size)

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 1% non-

essential amino acids, and 1% penicillin-streptomycin

Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

ATP Synthesis-IN-3 stock solution (10 mM in DMSO)

Lucifer Yellow (monolayer integrity marker)

LC-MS/MS system

Procedure:

Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of

6 x 10⁴ cells/cm².
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Cell Culture: Culture the cells for 21-25 days to allow for differentiation and formation of a

confluent monolayer. Change the medium every 2-3 days.

Monolayer Integrity Test: Before the transport experiment, assess the integrity of the cell

monolayer by measuring the transepithelial electrical resistance (TEER) or by determining

the permeability of Lucifer Yellow.

Transport Experiment (A→B): a. Wash the cell monolayer twice with pre-warmed HBSS. b.

Add fresh HBSS to the basolateral chamber. c. Add HBSS containing ATP Synthesis-IN-3
(final concentration 10 µM) to the apical chamber. d. Incubate at 37°C with gentle shaking for

2 hours. e. Collect samples from both the apical and basolateral chambers at the end of the

incubation.

Transport Experiment (B→A): a. Wash the cell monolayer twice with pre-warmed HBSS. b.

Add fresh HBSS to the apical chamber. c. Add HBSS containing ATP Synthesis-IN-3 (final

concentration 10 µM) to the basolateral chamber. d. Incubate at 37°C with gentle shaking for

2 hours. e. Collect samples from both the apical and basolateral chambers at the end of the

incubation.

Sample Analysis: Analyze the concentration of ATP Synthesis-IN-3 in the collected samples

by LC-MS/MS.

Calculation of Papp: Papp (cm/s) = (dQ/dt) / (A * C₀)

dQ/dt = rate of appearance of the compound in the receiver chamber

A = surface area of the insert

C₀ = initial concentration of the compound in the donor chamber

Protocol 2: Quantification of Intracellular ATP Synthesis-IN-3 by
LC-MS/MS
Objective: To measure the intracellular concentration of ATP Synthesis-IN-3.

Materials:

Cultured cells of interest
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ATP Synthesis-IN-3

Phosphate-buffered saline (PBS), ice-cold

Trypsin-EDTA

Methanol with an internal standard

LC-MS/MS system

Procedure:

Cell Seeding: Seed cells in a 6-well plate and culture until they reach the desired confluency.

Compound Treatment: Treat the cells with ATP Synthesis-IN-3 at the desired concentration

and for the desired time.

Cell Harvesting: a. Aspirate the medium and wash the cells twice with ice-cold PBS. b. Add

trypsin-EDTA to detach the cells. c. Resuspend the cells in culture medium and count them.

Extraction: a. Centrifuge the cell suspension to pellet the cells. b. Resuspend the cell pellet

in a known volume of methanol containing an internal standard. c. Vortex vigorously and

incubate on ice to precipitate proteins. d. Centrifuge to pellet the precipitate and collect the

supernatant.

Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the

concentration of ATP Synthesis-IN-3.

Calculation: Calculate the intracellular concentration based on the cell number and the

volume of the extraction solvent.

Downstream Cellular Effects
Inhibition of ATP synthase by ATP Synthesis-IN-3 has profound effects on cellular metabolism

and signaling.

Effect on Intracellular ATP Levels
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The most direct consequence of ATP synthase inhibition is a rapid decrease in intracellular ATP

concentration. This can be measured using a variety of commercially available ATP assay kits,

which are typically based on the luciferin-luciferase bioluminescence reaction.

Protocol 3: Measurement of Intracellular ATP Concentration
Objective: To quantify the change in intracellular ATP levels following treatment with ATP
Synthesis-IN-3.

Materials:

Cultured cells

ATP Synthesis-IN-3

ATP Assay Kit (e.g., luciferase-based)

Opaque-walled 96-well plates

Luminometer

Procedure:

Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density that will result in a

logarithmic growth phase at the time of the assay.

Compound Treatment: Treat the cells with a range of concentrations of ATP Synthesis-IN-3
for the desired time. Include untreated cells as a control.

ATP Measurement: a. Follow the manufacturer's protocol for the ATP assay kit. This typically

involves adding a single reagent that lyses the cells and provides the necessary components

for the luciferase reaction. b. Incubate for the recommended time to allow the luminescent

signal to stabilize. c. Measure the luminescence using a luminometer.

Data Analysis: Express the results as a percentage of the ATP levels in untreated control

cells.

Effect on Mitochondrial Membrane Potential
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Inhibition of ATP synthase by compounds like oligomycin prevents the influx of protons into the

mitochondrial matrix, leading to a buildup of the proton gradient and hyperpolarization of the

mitochondrial membrane. This can be measured using potentiometric fluorescent dyes such as

JC-1 or tetramethylrhodamine, methyl ester (TMRM).

Protocol 4: Measurement of Mitochondrial Membrane Potential
using JC-1
Objective: To assess the effect of ATP Synthesis-IN-3 on mitochondrial membrane potential.

Materials:

Cultured cells

ATP Synthesis-IN-3

JC-1 dye

FCCP (a mitochondrial uncoupler, as a positive control for depolarization)

Fluorescence microscope or plate reader

Procedure:

Cell Seeding: Seed cells on a glass-bottom dish or in a black-walled, clear-bottom 96-well

plate.

Compound Treatment: Treat the cells with ATP Synthesis-IN-3 at the desired concentration.

Include untreated cells and cells treated with FCCP as controls.

JC-1 Staining: a. Remove the culture medium and wash the cells with a suitable buffer (e.g.,

HBSS). b. Add the JC-1 staining solution to the cells and incubate at 37°C for 15-30 minutes.

Imaging/Measurement: a. Wash the cells to remove excess dye. b. Add fresh buffer or

medium. c. For microscopy, visualize the cells using appropriate filter sets for green

(monomers, indicating low membrane potential) and red (J-aggregates, indicating high

membrane potential) fluorescence. d. For a plate reader, measure the fluorescence intensity

at both emission wavelengths.
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Data Analysis: Calculate the ratio of red to green fluorescence. An increase in this ratio

indicates hyperpolarization, while a decrease indicates depolarization.

Signaling Pathway Analysis
ATP depletion triggers significant changes in cellular signaling, primarily through the activation

of the AMP-activated protein kinase (AMPK) pathway and the induction of the intrinsic

apoptosis pathway.

AMPK Signaling Pathway
AMPK is a key energy sensor that is activated by an increase in the cellular AMP:ATP ratio.

Once activated, AMPK phosphorylates downstream targets to promote catabolic pathways that

generate ATP and inhibit anabolic pathways that consume ATP.
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Caption: AMPK signaling pathway activated by ATP depletion.

Apoptosis Signaling Pathway
Severe or prolonged ATP depletion can induce apoptosis, a form of programmed cell death.

The intrinsic pathway of apoptosis is initiated by mitochondrial stress, leading to the release of
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cytochrome c and the activation of a caspase cascade.
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Caption: Intrinsic apoptosis pathway induced by ATP depletion.

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for characterizing the cellular effects of ATP
Synthesis-IN-3.
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Caption: Experimental workflow for cellular characterization.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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